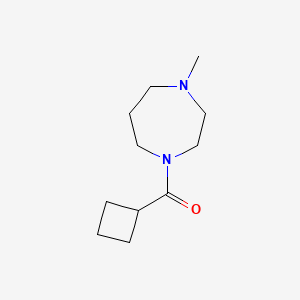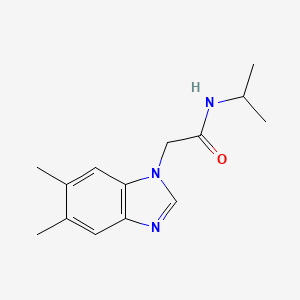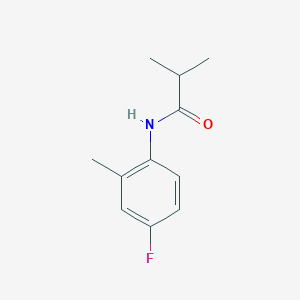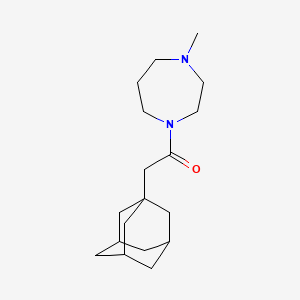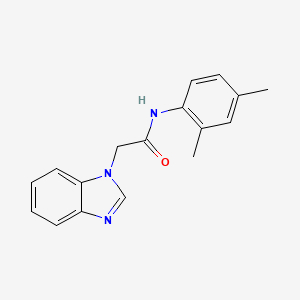
2-(benzimidazol-1-yl)-N-(2,4-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzimidazol-1-yl)-N-(2,4-dimethylphenyl)acetamide, also known as BMDA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMDA belongs to the class of benzimidazole derivatives and has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties.
Scientific Research Applications
2-(benzimidazol-1-yl)-N-(2,4-dimethylphenyl)acetamide has been extensively studied in various scientific research fields. One of the major applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits potent anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
In addition to its anti-tumor properties, this compound has also been investigated for its anti-inflammatory and anti-oxidant activities. Studies have shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been found to possess significant anti-oxidant activity, which can protect cells from oxidative damage.
Mechanism of Action
The exact mechanism of action of 2-(benzimidazol-1-yl)-N-(2,4-dimethylphenyl)acetamide is not fully understood. However, studies have suggested that this compound exerts its biological effects through various pathways. This compound has been found to activate the p53 pathway, which plays a crucial role in regulating cell growth and apoptosis. This compound has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis by activating the caspase pathway. This compound has also been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. In addition, this compound has been shown to inhibit the activity of histone deacetylases, which can regulate gene expression.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-(benzimidazol-1-yl)-N-(2,4-dimethylphenyl)acetamide is its potent anti-tumor activity, which makes it a promising candidate for cancer therapy. This compound has also been found to have low toxicity and is well-tolerated in animal models. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and treatment regimen for this compound.
Future Directions
There are several future directions for 2-(benzimidazol-1-yl)-N-(2,4-dimethylphenyl)acetamide research. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential synergistic effects of this compound with other anti-cancer agents. In addition, further studies are needed to elucidate the exact mechanism of action of this compound and its potential therapeutic applications in other diseases such as inflammation and neurodegenerative disorders.
Conclusion
In conclusion, this compound is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound exhibits potent anti-tumor, anti-inflammatory, and anti-oxidant activities and has been found to have low toxicity in animal models. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesis Methods
2-(benzimidazol-1-yl)-N-(2,4-dimethylphenyl)acetamide can be synthesized by the condensation reaction of 2-aminobenzimidazole with 2,4-dimethylphenylacetyl chloride in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane or chloroform and is typically carried out under reflux conditions. The resulting product is then purified by column chromatography to obtain pure this compound.
properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-(2,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-12-7-8-14(13(2)9-12)19-17(21)10-20-11-18-15-5-3-4-6-16(15)20/h3-9,11H,10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXERNXHBQWYZLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C=NC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

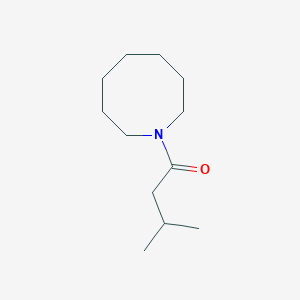
![N-[(2-fluorophenyl)methyl]propanamide](/img/structure/B7460447.png)
![Acetamide, N-[(2-fluorophenyl)methyl]-](/img/structure/B7460457.png)
![N-[(2-fluorophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B7460461.png)


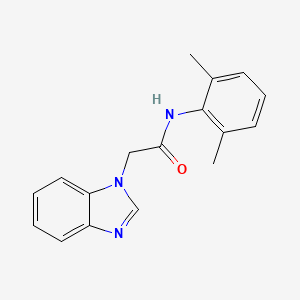
![N-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7460491.png)
![N-[(2-fluorophenyl)methyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7460493.png)
